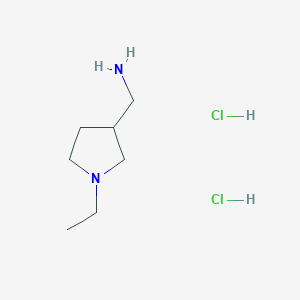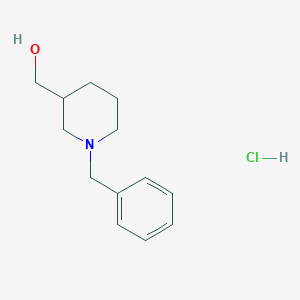
(1-Benzylpiperidin-3-YL)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique structure and properties, making it a valuable subject of study in scientific research.
Vorbereitungsmethoden
The synthesis of (1-Benzylpiperidin-3-YL)methanol hydrochloride involves several steps. One common method includes the reaction of piperidine with benzyl chloride, followed by the reduction of the resulting product to obtain 1-(phenylmethyl)piperidine. This intermediate is then reacted with formaldehyde to produce 3-Piperidinemethanol, 1-(phenylmethyl)-, which is subsequently converted to its hydrochloride salt .
Analyse Chemischer Reaktionen
(1-Benzylpiperidin-3-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Wissenschaftliche Forschungsanwendungen
(1-Benzylpiperidin-3-YL)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: This compound is studied for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Benzylpiperidin-3-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(1-Benzylpiperidin-3-YL)methanol hydrochloride can be compared with other similar compounds, such as:
2-Piperidinemethanol: Differing in the position of the hydroxyl group.
4-Piperidinemethanol: Another positional isomer with different chemical properties.
1-Methyl-2-piperidinemethanol: A methylated derivative with unique characteristics. These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
(1-benzylpiperidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHERUZRUFFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B7953406.png)
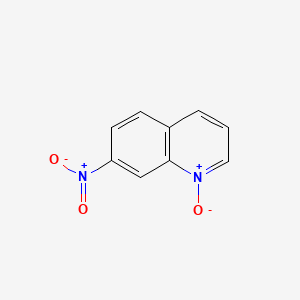
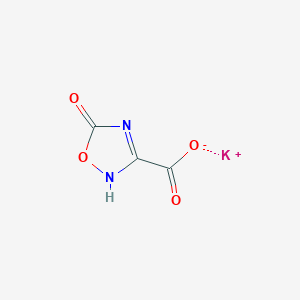
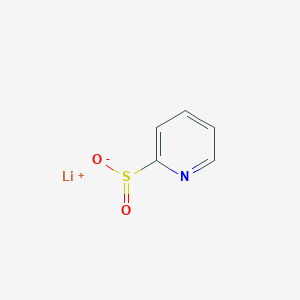
![N-[(2-Chlorophenyl)methyl]-3-(2,5-dimethylpyrrol-1-yl)propan-1-amine;hydrochloride](/img/structure/B7953439.png)
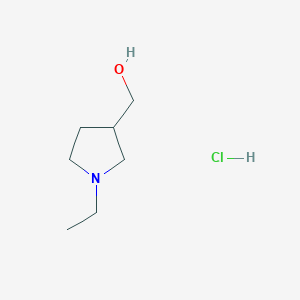
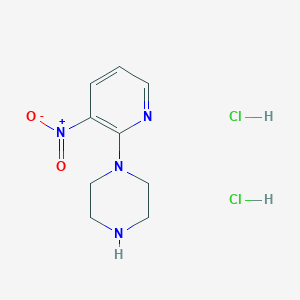
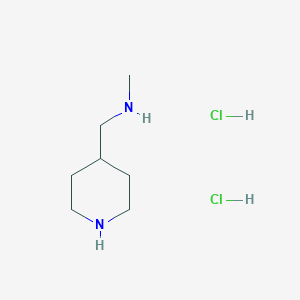
![[1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride](/img/structure/B7953480.png)
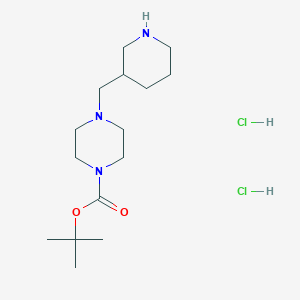
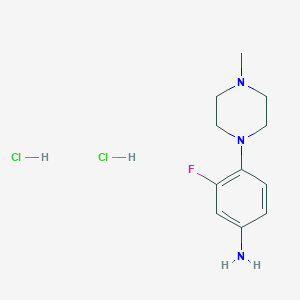

![Piperazine, 1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, dihydrochloride](/img/structure/B7953520.png)
